molecular formula C20H24 B14664306 1-Tert-butyl-2-ethenylbenzene;styrene CAS No. 37260-14-3

1-Tert-butyl-2-ethenylbenzene;styrene

Cat. No.: B14664306
CAS No.: 37260-14-3
M. Wt: 264.4 g/mol
InChI Key: GDQUFDOBWXWLSN-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-ethenylbenzene, also known as styrene, is a colorless, viscous liquid with a distinct sweetish odor. It is one of the most produced and processed monoaromatic compounds worldwide. Styrene is naturally found in lignite tar, coal tar, and various plants and foods. It is also released into the environment through anthropogenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2-ethenylbenzene can be synthesized through the dehydrogenation of ethylbenzene in the presence of iron trioxide or aluminum as catalysts at temperatures around 550-560°C . This process yields high-purity styrene.

Industrial Production Methods: The industrial production of styrene primarily involves the catalytic dehydrogenation of ethylbenzene. This method has been in use since the 1940s and continues to be the dominant production route due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-2-ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Tert-butyl-2-ethenylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-ethenylbenzene involves its reactivity as an electrophile. The compound can undergo electrophilic addition reactions, where the π electrons of the ethenyl group react with electrophiles. This reactivity is influenced by the electron-donating tert-butyl group, which stabilizes the intermediate carbocation formed during the reaction .

Comparison with Similar Compounds

Uniqueness: 1-Tert-butyl-2-ethenylbenzene is unique due to the presence of both the tert-butyl and ethenyl groups, which influence its reactivity and applications. The tert-butyl group provides steric hindrance and electron-donating effects, while the ethenyl group allows for polymerization and other addition reactions .

Properties

CAS No.

37260-14-3

Molecular Formula

C20H24

Molecular Weight

264.4 g/mol

IUPAC Name

1-tert-butyl-2-ethenylbenzene;styrene

InChI

InChI=1S/C12H16.C8H8/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-2-8-6-4-3-5-7-8/h5-9H,1H2,2-4H3;2-7H,1H2

InChI Key

GDQUFDOBWXWLSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1

Related CAS

37260-14-3

Origin of Product

United States

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